Pyrido[2,3-b]pyrazine-6-carbaldehyde
Overview
Description
Pyrido[2,3-b]pyrazine-6-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyrazine ring with an aldehyde functional group at the 6-position
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common synthetic route involves the cyclization of appropriate precursors. For instance, starting from 2-aminopyridine and glyoxal, the reaction proceeds under acidic conditions to form the desired this compound.
Multicomponent Reactions: Another approach is the multicomponent reaction involving 2-aminopyridine, aldehydes, and other reagents under microwave irradiation, which can enhance reaction rates and yields.
Industrial Production Methods:
- Industrial synthesis often employs scalable methods such as continuous flow chemistry, which allows for the efficient production of this compound with high purity and yield. This method can be optimized for large-scale production by adjusting reaction parameters like temperature, pressure, and flow rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents or organolithium compounds in anhydrous solvents.
Major Products:
Oxidation: Pyrido[2,3-b]pyrazine-6-carboxylic acid.
Reduction: Pyrido[2,3-b]pyrazine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- This compound is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biology and Medicine:
- This compound has shown potential as a precursor for the synthesis of biologically active molecules, including kinase inhibitors and
Properties
IUPAC Name |
pyrido[2,3-b]pyrazine-6-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c12-5-6-1-2-7-8(11-6)10-4-3-9-7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVPEJDAEZBQRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2N=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468277 | |
Record name | pyrido[2,3-b]pyrazine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874279-16-0 | |
Record name | pyrido[2,3-b]pyrazine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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